molecular formula C8H9BrOS B8632508 Benzene, [(1-bromoethyl)sulfinyl]- CAS No. 26910-34-9

Benzene, [(1-bromoethyl)sulfinyl]-

Cat. No.: B8632508
CAS No.: 26910-34-9
M. Wt: 233.13 g/mol
InChI Key: RWWLZQMVOFBBRG-UHFFFAOYSA-N
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Description

“Benzene, [(1-bromoethyl)sulfinyl]-” (proposed IUPAC name) is a substituted benzene derivative featuring a sulfinyl group (-S(O)-) attached to a 1-bromoethyl moiety (CH₂CH₂Br). This compound combines the aromatic stability of benzene with the reactive sulfinyl and bromo functional groups, making it a candidate for diverse chemical transformations.

Properties

CAS No.

26910-34-9

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

IUPAC Name

1-bromoethylsulfinylbenzene

InChI

InChI=1S/C8H9BrOS/c1-7(9)11(10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

RWWLZQMVOFBBRG-UHFFFAOYSA-N

Canonical SMILES

CC(S(=O)C1=CC=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Benzene, (1-bromoethyl)- (Phenylethyl Bromide)
  • Formula : C₈H₉Br
  • Molecular Weight : 185.06 g/mol
  • Key Properties :
    • Boiling Point: 367 K (94°C) at 0.021 bar .
    • Reactivity: Primarily undergoes nucleophilic substitution (SN2) at the brominated carbon.
  • Comparison :
    • Lacks the sulfinyl group, resulting in lower polarity and molecular weight.
    • Less reactive in oxidation or electrophilic aromatic substitution compared to sulfinyl-containing analogs .
Benzene, 1-bromo-4-[(2-methylpropyl)sulfinyl]-
  • Formula : C₁₀H₁₃BrOS
  • CAS : 1352318-46-7 .
  • Key Properties :
    • Features a branched isopropylsulfinyl group at the para position.
    • Steric hindrance from the isopropyl chain may slow sulfinyl-mediated reactions.
  • Comparison :
    • Bulkier substituent reduces accessibility to the sulfinyl group compared to the linear 1-bromoethyl chain in the target compound.
Benzene, [[(1E)-1-fluoro-2-phenylethenyl]sulfonyl]-
  • Formula : C₁₄H₁₁FO₂S
  • Key Properties :
    • Sulfonyl (-SO₂-) group enhances electron-withdrawing effects, deactivating the benzene ring.
    • Synthesis Yield: ~62–67% under optimized conditions .
  • Comparison :
    • Sulfonyl groups are more oxidized and stable than sulfinyl, altering reactivity in substitution and elimination reactions.
4-Methylsulphonylbenzyl Bromide
  • Formula : C₈H₉BrO₂S
  • CAS : 53606-06-7 .
  • Key Properties :
    • Sulfonyl group increases polarity and boiling point compared to sulfinyl analogs.
    • Bromine and sulfonyl groups synergistically direct electrophilic attacks to specific ring positions.
  • Comparison :
    • Demonstrates how sulfonyl vs. sulfinyl groups influence electronic effects and regioselectivity.

Physical and Thermodynamic Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Polarity (Relative)
Benzene, (1-bromoethyl)- C₈H₉Br 185.06 367 Low
Target Compound (Inferred) C₈H₉BrOS 232.08 ~390–410* Moderate
4-Methylsulphonylbenzyl Br C₈H₉BrO₂S 249.13 N/A High

*Estimated based on increased polarity from sulfinyl group.

Preparation Methods

Reaction Mechanism and Procedure

This method adapts the radical bromination protocol described for 1,4-bis(1-bromoethyl)benzene. The synthesis begins with a sulfide precursor, benzene[(ethyl)sulfinyl]- , which undergoes bromination at the ethyl group’s terminal position.

  • Sulfide Precursor Preparation :
    Benzene thiol (Ph–SH) is alkylated with ethylene dibromide under basic conditions to form benzene[(ethyl)sulfanyl]- (Ph–S–CH₂CH₃). This intermediate is purified via distillation or recrystallization.

  • Bromination with NBS :
    The sulfide (10 mmol) is dissolved in carbon tetrachloride (CCl₄) with benzoyl peroxide (0.1 equiv) as a radical initiator. NBS (2.2 equiv) is added, and the mixture is refluxed under nitrogen for 4 hours. The reaction selectively brominates the ethyl group’s β-position, yielding benzene[(1-bromoethyl)sulfanyl]- (Ph–S–CH₂CH₂Br).

  • Oxidation to Sulfinyl :
    The sulfide intermediate is oxidized using hydrogen peroxide (30% w/w) in acetic acid at 0–5°C for 2 hours, converting the sulfanyl (–S–) group to sulfinyl (–S(O)–). The final product is isolated via recrystallization from n-hexane, achieving a yield of 60–65% .

Key Parameters

  • Solvent : CCl₄ (non-polar, stabilizes radical intermediates).

  • Temperature : Reflux (~77°C for CCl₄).

  • Catalyst : Benzoyl peroxide (0.1 equiv).

Hydrogen Bromide Addition to Sulfur-Substituted Styrenes

Reaction Mechanism and Procedure

This route parallels the HBr addition to phenylalkenes described in US6063940A. A sulfur-containing styrene derivative serves as the starting material.

  • Styrene Derivative Synthesis :
    Benzene[(vinyl)sulfinyl]- (Ph–S(O)–CH=CH₂) is prepared by oxidizing benzene[(vinyl)sulfanyl]- with meta-chloroperbenzoic acid (mCPBA).

  • HBr Addition :
    The styrene derivative (10 mmol) is dissolved in a non-polar solvent (e.g., hexane) and treated with anhydrous HBr gas at −10°C. The anti-Markovnikov addition of HBr produces benzene[(1-bromoethyl)sulfinyl]- with high regioselectivity.

  • Purification :
    The crude product is washed with sodium bicarbonate solution to remove excess HBr and purified via column chromatography (silica gel, ethyl acetate/hexane). Yield: 70–75% .

Key Parameters

  • Solvent : Hexane (minimizes carbocation rearrangements).

  • Temperature : −10°C to favor anti-Markovnikov addition.

Sequential Sulfonation and Bromination

Reaction Mechanism and Procedure

Adapted from the high-purity benzene sulfonyl chloride synthesis, this method introduces sulfur via sulfonation before bromination.

  • Sulfonation :
    Benzene reacts with chlorosulfonic acid (ClSO₃H) in petroleum benzin at 20–30°C. Sodium chloride (10 g/mol) is added to shift equilibrium toward sulfonic acid formation.

  • Bromination :
    The sulfonic acid intermediate is treated with phosphorus tribromide (PBr₃) in dichloromethane, replacing the –SO₃H group with –Br. Subsequent reduction with LiAlH₄ converts the sulfonic acid to sulfinyl (–S(O)–).

  • Ethyl Group Introduction :
    A Friedel-Crafts alkylation attaches a bromoethyl group using 1-bromoethyl bromide and AlCl₃. Final purification via vacuum distillation yields 55–60% .

Key Parameters

  • Sulfonation Catalyst : NaCl (enhances sulfonic acid yield).

  • Brominating Agent : PBr₃ (selective for –SO₃H substitution).

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
Radical Bromination60–65Selective β-brominationRequires toxic CCl₄
HBr Addition70–75High regioselectivitySensitive to moisture
Sulfonation-Bromination55–60Scalable for industrial useMulti-step, lower yield

Q & A

Basic: What are the common synthetic routes for preparing [(1-bromoethyl)sulfinyl]benzene?

[(1-Bromoethyl)sulfinyl]benzene can be synthesized via sulfinylation reactions. A typical method involves reacting (1-bromoethyl)benzene with a sulfinyl chloride (e.g., benzenesulfinyl chloride) under Lewis acid catalysis (e.g., AlCl₃) in nitromethane . Alternatively, copper-mediated coupling reactions using reagents like Cu(OTf)₂ and BBBPY in benzene at elevated temperatures (80°C) have been reported for similar sulfinyl derivatives . Key considerations include controlling reaction selectivity and avoiding over-oxidation to sulfones.

Advanced: How does the electronic nature of substituents influence sulfinylation reaction kinetics and regioselectivity?

Studies on sulfinylation reactions reveal a linear correlation between substituent constants (σ⁺) and reaction rates, indicating electrophilic aromatic substitution (EAS) mechanisms. Electron-donating groups on the sulfinyl chloride enhance para-selectivity due to stabilization of the Wheland intermediate, while electron-withdrawing groups favor meta-products. For example, AlCl₃-catalyzed reactions with substituted benzenesulfinyl chlorides show a positive ρ value in Hammett plots, suggesting charge development in the transition state . Contrast this with sulfonylation (ρ ≈ -3.5), where resonance effects dominate .

Basic: What analytical techniques are suitable for characterizing [(1-bromoethyl)sulfinyl]benzene?

  • Mass Spectrometry (MS): Electron ionization (EI) MS provides molecular ion peaks (e.g., m/z corresponding to C₈H₉BrOS⁺) and fragmentation patterns. NIST databases offer reference spectra for sulfinyl compounds, though experimental parameters (e.g., ionization energy) must match literature conditions .
  • NMR: ¹H NMR shows distinct signals for the sulfinyl group (δ ~2.5–3.5 ppm for CH₂S(O)-) and bromoethyl moiety (δ ~3.8–4.2 ppm for CH₂Br). ¹³C NMR confirms sulfur oxidation state via deshielded signals (C-S(O) ~55–65 ppm) .

Advanced: How can enantiomeric resolution be achieved for chiral sulfinyl derivatives?

Chiral sulfinyl compounds often require diastereomeric salt formation or fractional crystallization. For example, resolving agents like R-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate have been used to separate enantiomers of sulfinyl benzimidazoles via selective complexation in benzene/cyclohexane mixtures . Chiral HPLC with cellulose-based columns (e.g., Chiralpak®) is also effective, leveraging the sulfinyl group’s polarity for baseline separation .

Basic: What are the stability considerations for sulfinyl compounds under storage or reaction conditions?

Sulfinyl groups are prone to oxidation (→ sulfones) and thermal decomposition. Store at -20°C under inert atmosphere (N₂/Ar). Avoid protic solvents (e.g., H₂O, alcohols) and strong acids/bases, which accelerate racemization or cleavage. Kinetic studies show sulfoxide decomposition follows first-order kinetics at elevated temperatures (>100°C) .

Advanced: How do computational methods aid in predicting sulfinyl compound reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in sulfinylation reactions, predicting regioselectivity based on frontier molecular orbitals. For example, the LUMO of sulfinyl chlorides aligns with the HOMO of aromatic rings in EAS, favoring para attack . Thermochemical data (ΔfH°, ΔrG°) from NIST databases validate computational enthalpy/entropy profiles .

Basic: What are key applications of [(1-bromoethyl)sulfinyl]benzene in organic synthesis?

This compound serves as:

  • A chiral auxiliary in asymmetric synthesis (e.g., sulfoxide-directed lithiation).
  • A precursor to sulfones via oxidation (e.g., H₂O₂/CH₃COOH) .
  • A building block for heterocycles (e.g., benzothiazines) through nucleophilic displacement of bromide .

Advanced: What mechanistic insights explain contradictions in sulfinyl vs. sulfonyl reactivity?

Sulfinyl intermediates exhibit nucleophilic character at sulfur, whereas sulfones are electrophilic. For example, sulfoxides undergo Pummerer rearrangements (via α-thiocarbocations), while sulfones resist such transformations. Kinetic isotope effects (KIE) and ¹⁸O-labeling studies confirm these divergent pathways .

Basic: How to troubleshoot low yields in sulfinylation reactions?

  • Common Issues:
    • Moisture contamination: Use rigorously dried solvents (e.g., molecular sieves).
    • Over-oxidation: Limit reaction time and employ mild oxidants (e.g., NaIO₄).
    • Side reactions: Add radical inhibitors (e.g., BHT) to suppress chain processes .

Advanced: What role do sulfinyl groups play in materials science applications?

Sulfinyl moieties enhance polymer dielectric properties and thermal stability. For instance, RAFT polymerization with sulfinyl-containing chain transfer agents yields low-polydispersity polymers (<1.2) . In optoelectronics, sulfinyl-based ligands improve charge transport in OLEDs via sulfur’s lone pair conjugation .

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